N-(2,6-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Overview
Description
N-(2,6-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is a useful research compound. Its molecular formula is C13H17Cl2N3O3S and its molecular weight is 366.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0367680 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including compounds like "N-(2,6-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide", have been extensively explored for their therapeutic uses across a wide range of medical conditions. Research indicates that modifications to the piperazine nucleus significantly influence the medicinal potential of these molecules. These compounds have been associated with a variety of therapeutic applications, including but not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent uses. The flexibility of piperazine as a building block in drug design suggests its potential for crafting molecules aimed at treating diverse diseases, underscoring the necessity for further therapeutic investigations on this motif (Rathi et al., 2016).
Sulfonamides: A Patent Review
Sulfonamides, which could include molecules structurally related to "this compound", are noted for their presence in many clinically used drugs. These include diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. The therapeutic versatility of sulfonamides has been demonstrated in recent patents, highlighting their role in the development of novel drugs targeting a range of conditions, from glaucoma to cancer. The innovation in sulfonamide-based compounds underscores their importance in current pharmaceutical research and development (Carta et al., 2012).
Metabolic Pathways and Toxicology
The metabolic pathways and potential toxicological aspects of compounds similar to "this compound" are critical areas of study. Research into related compounds has shed light on the importance of understanding the enzymatic breakdown and the role of metabolites in therapeutic efficacy and safety. Studies on the metabolism of arylpiperazine derivatives, for instance, have implications for the clinical application of these compounds, emphasizing the need for comprehensive metabolic profiling to predict and manage possible toxicological risks (Caccia, 2007).
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O3S/c1-22(20,21)18-7-5-17(6-8-18)9-12(19)16-13-10(14)3-2-4-11(13)15/h2-4H,5-9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXUBKOAUDYZHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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